Product packaging for diethyl propan-2-yl phosphate(Cat. No.:CAS No. 2736-99-4)

diethyl propan-2-yl phosphate

Cat. No.: B6214077
CAS No.: 2736-99-4
M. Wt: 196.18 g/mol
InChI Key: DOLOQFUIBXRBTH-UHFFFAOYSA-N
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Description

Diethyl propan-2-yl phosphate is an organophosphate compound for use in research and development. It belongs to a class of chemicals that have been studied for various applications, including serving as intermediates in chemical synthesis. Scientific literature indicates that closely related phosphate esters can be formed via reactions involving ketyl radicals, highlighting their relevance in the study of radical chemistry and synthetic pathways . Organophosphate compounds, in a broader context, are of significant interest in life sciences and materials science research. This product is provided as a characterized chemical compound for analytical purposes, such as method development and validation, and as a reference standard in laboratory settings . This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for any form of personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2736-99-4

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

diethyl propan-2-yl phosphate

InChI

InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3

InChI Key

DOLOQFUIBXRBTH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl Propan 2 Yl Phosphate and Analogues

Phosphorylation Reactions for Ester Formation

Phosphorylation is a fundamental process for creating phosphate (B84403) esters. wikipedia.org The selection of a specific synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Direct Esterification Approaches

Direct esterification involves the reaction of a phosphoric acid derivative with an alcohol. The synthesis of diethyl propan-2-yl phosphate via this route could theoretically involve reacting diethyl phosphate with propan-2-ol. However, the direct esterification of dialkylphosphates to produce trialkylphosphates can be challenging. nih.gov

A more general approach is the esterification of o-phosphoric acid with the constituent alcohols. google.com This process often requires harsh conditions and the removal of water to drive the reaction to completion, typically through the use of a water-entraining agent like toluene (B28343) or xylene. google.com The reaction proceeds through the formation of mono- and di-esters before the desired triester is formed. However, the high temperatures required can lead to side reactions, such as the dehydration of alcohols to form olefins, which complicates the synthesis. google.com Recent advancements have utilized microwave-assisted protocols for the esterification of monoalkylphosphates, which can improve yields and reduce reaction times. nih.gov

Table 1: Comparison of Direct Esterification Strategies

Method Phosphorus Source Alcohol(s) Key Reagents/Conditions Typical Product(s)
Classical Esterification o-Phosphoric Acid Ethanol (B145695), Propan-2-ol Water-entraining agent (e.g., xylene), high temperature Mixture of mono-, di-, and triesters

| Microwave-Assisted | Monoalkylphosphate | Alcohol | Ionic liquid catalyst (e.g., [bmim][BF4]), 175–200 °C | Dialkylphosphate |

Transesterification Pathways

Transesterification offers a valuable pathway for synthesizing unsymmetrical phosphate triesters from more common symmetrical triesters. This method involves the substitution of an alkoxy group on the phosphorus center with one from a different alcohol. For instance, triethyl phosphate could be reacted with propan-2-ol in the presence of a catalyst to yield this compound.

A selective, three-step transesterification has been developed for creating mixed, unsymmetrical phosphate triesters from different alcohols. researchgate.net This demonstrates the feasibility of selectively replacing alcohol moieties on a phosphate core, a principle directly applicable to the synthesis of this compound from a precursor like triethyl phosphate or tri-isopropyl phosphate. The reaction is often catalyzed by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium alkoxides. researchgate.net

Utilization of Phosphoryl Halides in Synthesis

One of the most efficient and widely used methods for preparing phosphate esters is the reaction of a dialkyl phosphoryl halide with an alcohol. researchgate.net To synthesize this compound, diethyl phosphoryl chloride (also known as diethyl chlorophosphate) is reacted with propan-2-ol. orgsyn.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. researchgate.netorgsyn.orgchemguide.co.uk This prevents the protonation of the alcohol and drives the reaction toward the formation of the triester. The high reactivity of diethyl phosphoryl chloride allows the reaction to proceed readily, often at cold temperatures, to yield the desired product. orgsyn.orgchemguide.co.uk

Reaction Scheme: (CH₃CH₂O)₂P(O)Cl + HOCH(CH₃)₂ → (CH₃CH₂O)₂P(O)OCH(CH₃)₂ + HCl

Mechanisms of Formation: Detailed Mechanistic Investigations

The formation of phosphate esters like this compound is governed by the principles of nucleophilic substitution at the tetrahedral phosphorus center. ttu.ee The precise mechanism can vary depending on the reactants, catalysts, and reaction conditions. thieme-connect.defrontiersin.org

Nucleophilic Substitution at Phosphorus Center

The reaction of an alcohol with a phosphorus center, such as in diethyl phosphoryl chloride, is a classic example of nucleophilic substitution. Two primary mechanisms are generally considered for this transformation: a concerted, S_N2-like pathway and a stepwise, associative pathway. thieme-connect.defrontiersin.org

Concerted Mechanism ([A_ND_N] or S_N2(P)): This pathway involves a single transition state where the nucleophile (propan-2-ol) attacks the phosphorus atom from the backside relative to the leaving group (chloride). ttu.ee Bond formation between the alcohol's oxygen and the phosphorus occurs simultaneously with the breaking of the phosphorus-leaving group bond. thieme-connect.de This process proceeds through a trigonal bipyramidal transition state and results in the inversion of the stereochemical configuration at the phosphorus center. ttu.eescispace.com For most acyclic phosphate triesters, this direct substitution is the likely mechanism. thieme-connect.de

Stepwise Associative Mechanism ([A_N + D_N]): In this two-step mechanism, the nucleophile first adds to the phosphorus atom to form a pentacoordinate, trigonal bipyramidal intermediate. thieme-connect.defrontiersin.orgresearchgate.net This intermediate is typically unstable and subsequently collapses by expelling the leaving group to form the final product. thieme-connect.de The reaction may proceed through this pathway, particularly if the pentacoordinate intermediate is stabilized. thieme-connect.de

The prevailing mechanism depends on factors such as the nature of the nucleophile, the leaving group, and the solvent. thieme-connect.de

Role of Catalysts and Reagents (e.g., Atherton-Todd related methodologies)

Catalysts and specific reagents play a critical role in facilitating the synthesis of phosphate esters. Bases are commonly used in reactions involving phosphoryl halides to neutralize the acidic byproduct. orgsyn.org A particularly notable synthetic route is the Atherton-Todd reaction, which provides a method for forming phosphate esters and amides from dialkyl phosphites. beilstein-journals.orgwikipedia.orgnih.gov

The Atherton-Todd reaction, in the context of synthesizing this compound, would involve reacting diethyl phosphite (B83602) with propan-2-ol in the presence of carbon tetrachloride and a base, typically a tertiary amine like triethylamine. beilstein-journals.orgwikipedia.org

Table 2: Key Components in the Atherton-Todd Reaction for this compound Synthesis

Component Chemical Name Role in Reaction
Phosphorus Source Diethyl phosphite Provides the diethyl phosphate backbone.
Nucleophile Propan-2-ol The alcohol that adds the third ester group.
Halogen Source Carbon tetrachloride Acts as a chlorinating agent to form a reactive intermediate. wikipedia.org

| Base | Triethylamine | Acts as a proton scavenger and catalyst. wikipedia.org |

The mechanism of the Atherton-Todd reaction is thought to proceed through the in situ formation of the highly reactive intermediate, diethyl phosphoryl chloride. beilstein-journals.org The base deprotonates the diethyl phosphite, and the resulting anion reacts with carbon tetrachloride to form the phosphoryl chloride. wikipedia.org This intermediate is not isolated but is immediately attacked by the nucleophile (propan-2-ol) present in the mixture to yield the final triester product, this compound. beilstein-journals.orgwikipedia.org This methodology avoids the need to handle the often unstable dialkyl phosphoryl chlorides directly. wikipedia.org

Stereoselective and Enantioselective Synthesis Strategies

The potential for stereoisomerism in organophosphates arises from the tetrahedral geometry of the phosphorus atom. For a phosphate ester to be chiral, the phosphorus atom must be connected to four different substituents. In the case of this compound, the substituents on the phosphorus atom are two ethoxy groups, one propan-2-yl (isopropyl) group, and an oxo group (P=O).

Due to the presence of two identical ethoxy groups, the phosphorus center in this compound is achiral. Consequently, the molecule does not exhibit enantiomerism, and stereoselective or enantioselective synthesis strategies are not applicable for its preparation. The synthesis will yield a single, achiral product.

In contrast, for analogues where the two ethyl groups are replaced by different alkyl or aryl groups, the resulting phosphate would be chiral, and enantioselective synthesis would be a critical consideration. Methodologies for such syntheses often involve the use of chiral catalysts or starting materials to control the stereochemical outcome at the phosphorus center. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of organophosphorus compounds to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Traditional syntheses of organophosphates often rely on volatile and potentially hazardous organic solvents. Modern approaches seek to eliminate or replace these with more benign alternatives.

Solvent-Free Synthesis: One promising green approach is the use of solvent-free reaction conditions, often facilitated by a catalyst. For the synthesis of this compound, a possible route involves the reaction of propan-2-ol with diethyl chlorophosphate. In a solvent-free adaptation, the reactants could be mixed in the presence of a solid-supported base or a heterogeneous catalyst, with heating to drive the reaction to completion. This minimizes solvent waste and can simplify product purification.

Aqueous Media Synthesis: While organophosphates can be susceptible to hydrolysis, synthesis in aqueous media is possible under controlled conditions, often using phase-transfer catalysts. These catalysts facilitate the transfer of reactants between the aqueous and organic phases, enabling the reaction to proceed. This approach eliminates the need for volatile organic solvents, replacing them with water, which is a much safer and more environmentally friendly medium.

Below is a table outlining a hypothetical green synthesis protocol for this compound.

ParameterSolvent-Free ConditionsAqueous Media Conditions
Reactants Propan-2-ol, Diethyl chlorophosphatePropan-2-ol, Diethyl chlorophosphate
Catalyst/Base Solid-supported base (e.g., K2CO3 on Al2O3)Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) in aqueous NaOH
Temperature 60-80 °C40-60 °C
Reaction Time 4-6 hours8-12 hours
Workup Filtration to remove catalyst, followed by distillationPhase separation, extraction with a green solvent (e.g., ethyl acetate), and distillation
Advantages No solvent waste, easy catalyst removalAvoids volatile organic solvents, uses water as the primary medium

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.org

A common laboratory synthesis of this compound involves the reaction of propan-2-ol with diethyl chlorophosphate in the presence of a base like triethylamine to neutralize the HCl byproduct.

The balanced chemical equation is: (CH₃CH₂O)₂P(O)Cl + CH₃CH(OH)CH₃ + (CH₃CH₂)₃N → (CH₃CH₂O)₂P(O)OCH(CH₃)₂ + (CH₃CH₂)₃NHCl

Calculation of Atom Economy:

Molecular Weight of this compound (Desired Product): 196.18 g/mol

Molecular Weight of Diethyl chlorophosphate: 172.55 g/mol

Molecular Weight of Propan-2-ol: 60.10 g/mol

Molecular Weight of Triethylamine: 101.19 g/mol

Total Molecular Weight of Reactants: 172.55 + 60.10 + 101.19 = 333.84 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (196.18 / 333.84) x 100 ≈ 58.76%

This calculation shows that a significant portion of the reactant mass ends up as the triethylammonium (B8662869) chloride byproduct, highlighting a key area for improvement in terms of green chemistry.

Reaction Mechanisms and Transformational Pathways

Hydrolytic Pathways of Phosphate (B84403) Esters

Hydrolysis of phosphate triesters like diethyl propan-2-yl phosphate involves the cleavage of a phosphorus-oxygen (P-O) bond, a reaction that can be catalyzed by acids, bases, or metal ions. These pathways are fundamental to understanding the persistence and degradation of organophosphate compounds.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of phosphate esters is initiated by the protonation of one of the oxygen atoms of the phosphate group. For a triester such as this compound, the phosphoryl oxygen is the most likely site of protonation. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.com

The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center. epa.gov The key steps are:

Protonation: The phosphoryl oxygen is protonated in an equilibrium step, activating the phosphate group.

Nucleophilic Attack: A water molecule attacks the activated phosphorus atom. This leads to the formation of a transient pentacoordinate (trigonal bipyramidal) intermediate. pearson.com

Leaving Group Departure: An alcohol moiety (ethanol or propan-2-ol) is expelled as the leaving group. The choice of leaving group can be influenced by steric and electronic factors.

Deprotonation: The resulting phosphodiester product is deprotonated to yield the final product and regenerate the acid catalyst.

In some cases, particularly with bulky alkyl groups, an SN1-type mechanism involving the cleavage of the carbon-oxygen (C-O) bond can occur, though this is less common for simple alkyl phosphates. chemistrysteps.comnih.gov

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, is generally more efficient for phosphate esters than acid-catalyzed hydrolysis. The mechanism involves the direct attack of a hydroxide (B78521) ion (OH⁻), a strong nucleophile, on the electrophilic phosphorus atom. epa.gov

This process is typically a bimolecular, second-order reaction (BAc2 mechanism) characterized by the following steps: epa.gov

Nucleophilic Attack: The hydroxide ion directly attacks the phosphorus atom.

Intermediate Formation: A negatively charged, pentacoordinate trigonal bipyramidal intermediate is formed. libretexts.org

Leaving Group Expulsion: The intermediate collapses, and one of the alkoxy groups (ethoxide or isopropoxide) is eliminated. The stability of the leaving group influences the reaction rate.

Proton Transfer: The expelled alkoxide, being a strong base, is rapidly protonated by the solvent (water) to form the corresponding alcohol.

The rate of alkaline hydrolysis is sensitive to the substituents on the phosphate. Electron-withdrawing groups enhance the electrophilicity of the phosphorus atom and increase the hydrolysis rate, while bulky alkyl groups can sterically hinder the approach of the nucleophile. nih.gov

Metal-Ion Catalyzed Hydrolysis and Mimetic Studies

Divalent and trivalent metal ions can significantly accelerate the hydrolysis of phosphate esters. dtic.mil These ions can act as Lewis acids, coordinating to an oxygen atom of the phosphate group. This coordination polarizes the P-O bond, increasing the positive charge on the phosphorus atom and rendering it more susceptible to nucleophilic attack. libretexts.orgacs.org

Several mechanisms have been proposed for metal-ion catalysis:

Electrophile Activation: The metal ion coordinates to the phosphoryl oxygen, enhancing the electrophilicity of the phosphorus center. acs.org

Nucleophile Activation: The metal ion coordinates a water molecule, lowering its pKa and generating a metal-bound hydroxide ion. This potent nucleophile then attacks the phosphorus atom. dtic.milacs.org This is a common mechanism for many metalloenzymes that hydrolyze phosphate esters. libretexts.org

Leaving Group Stabilization: The metal ion may coordinate to the oxygen of the leaving alkoxy group, facilitating its departure. acs.org

Studies using cobalt(III) complexes have shown that an intramolecular attack by a metal-coordinated hydroxide ion on the phosphorus center is a plausible pathway. tandfonline.com The reactivity can be influenced by the geometry and nature of the ligands surrounding the metal ion. tandfonline.com Research on various metal oxides has also demonstrated their ability to catalyze the hydrolysis of organophosphorus compounds on surfaces. nih.govacs.org

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of phosphate esters is generally a slow process under neutral conditions at ambient temperature. samipubco.comsamipubco.com Phosphate diesters are noted to be particularly stable. samipubco.comsamipubco.com For instance, the estimated half-life for the hydrolysis of dineopentyl phosphate at 25°C is around 15 million years. samipubco.com While this compound is a triester and thus more reactive than a diester, the intrinsic stability of the phosphate ester bond means that catalysis is typically required for significant degradation rates.

The reaction rate is highly dependent on pH, temperature, and the presence of catalysts. nih.gov Kinetic studies on analogous compounds show that the rate of alkaline hydrolysis increases as the pKa of the leaving group's parent alcohol decreases (i.e., a more acidic alcohol is a better leaving group). samipubco.com

Thermodynamic studies provide insight into the energy changes during hydrolysis. The hydrolysis of phosphate esters is generally an exergonic process, but it is associated with a high activation energy (ΔG‡), which accounts for its kinetic stability. For a series of related phosphate diesters, activation enthalpies (ΔH‡) were found to be in the range of 48-86 kJ·mol⁻¹, while activation entropies (ΔS‡) were negative, indicating a more ordered transition state, consistent with a bimolecular mechanism. researchgate.net

Table 1: Representative Kinetic Data for Hydrolysis of Related Phosphate Esters Note: Data for this compound is not available; values are for analogous compounds to illustrate typical magnitudes.

CompoundConditionRate Constant (k)Reference
Diethyl p-nitrophenyl phosphateAlkaline(Data not specified) nih.gov
Methyl-p-nitrophenyl phosphate1 M NaOH, 95 °C5.75 × 10⁻⁴ s⁻¹ samipubco.com
Neopentyl-p-nitrophenyl phosphate1 M NaOH, 95 °C1.98 × 10⁻⁴ s⁻¹ samipubco.com

Oxidative Transformations of this compound

Besides hydrolysis, organophosphate esters can undergo degradation through oxidative pathways, particularly through reactions with highly reactive species generated in advanced oxidation processes (AOPs). researchgate.net

Reactions with Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that can react rapidly with organic compounds. nih.govrsc.org It is a key species in many environmental and engineered degradation systems. researchgate.net The reaction of hydroxyl radicals with organophosphates like this compound can proceed via two main pathways:

Attack on the Phosphate Center: The hydroxyl radical can initiate a nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O-C bond and the formation of p-nitrophenol and O,O-diethyl phosphate from the analogous compound paraoxon. mdpi.com

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the C-H bonds on the ethyl or isopropyl alkyl chains. This creates a carbon-centered radical, which can then undergo further reactions, such as oxidation, leading to the breakdown of the alkyl groups.

The rates of these reactions are typically very high, often approaching the diffusion-controlled limit. Second-order rate constants for the reaction of •OH with organophosphorus pesticides like parathion (B1678463) and chlorpyrifos (B1668852) have been determined to be in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govnih.gov This indicates that if hydroxyl radicals are present, the oxidative degradation of this compound would be a significant transformation pathway.

Table 2: Second-Order Rate Constants for Reaction of •OH with Organophosphates

CompoundRate Constant (kOH) (M⁻¹s⁻¹)Reference
Parathion9.7 × 10⁹ nih.govnih.gov
Chlorpyrifos4.9 × 10⁹ nih.govnih.gov

Compound Index

Photolytic Oxidation Mechanisms

The photolytic oxidation of this compound, like other organophosphate esters, is a critical degradation pathway in the environment, primarily driven by the interaction with ultraviolet (UV) radiation and reactive oxygen species. While direct photolysis of this compound by sunlight is generally slow, the process is significantly accelerated in the presence of photosensitizers and oxidants, such as hydroxyl radicals (•OH).

The decomposition of diethyl phthalate (B1215562) (DEP), a structurally related compound, in water through a UV-H2O2 process highlights the efficacy of this advanced oxidation process. nih.gov The combination of UV radiation and hydrogen peroxide (H2O2) generates highly reactive hydroxyl radicals, which are potent oxidizing agents capable of degrading the compound completely. nih.gov The degradation of DEP in this system follows pseudo-first-order kinetics, with the rate being dependent on the intensity of UV radiation and the concentration of H2O2. nih.gov

Another significant photolytic pathway is photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst. The TiO2/UV process has been shown to be effective in the degradation of DEP in aqueous solutions. researchgate.netdeswater.com Under UV irradiation, TiO2 generates electron-hole pairs, which subsequently react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, leading to the degradation of the organic pollutant. researchgate.net The efficiency of this process is influenced by factors such as the dosage of TiO2, pH, and the initial concentration of the pollutant. researchgate.netdeswater.com

For organophosphate esters in the atmosphere, heterogeneous oxidation initiated by OH radicals represents a key transformation pathway. ustc.edu.cn Studies on diphenyl phosphate (DPhP) have shown that its atmospheric lifetime is significantly influenced by reactions with hydroxyl radicals. nih.gov The main transformation products of such atmospheric oxidation can include various aldehydes and other smaller organic molecules. nih.gov

Table 1: Key Factors in the Photolytic Oxidation of Related Organophosphate Esters

FactorInfluence on Degradation RateReference
UV Radiation Intensity Higher intensity generally leads to a faster degradation rate. nih.gov
Oxidant Concentration (e.g., H2O2) Increased concentration enhances the generation of hydroxyl radicals, accelerating degradation up to an optimal point. nih.gov
Photocatalyst (e.g., TiO2) The presence and concentration of a suitable photocatalyst significantly increase the degradation efficiency. researchgate.netdeswater.com
pH of the Medium Can influence the surface charge of the photocatalyst and the speciation of the compound, thereby affecting the degradation rate. researchgate.net

Transalkylation and Rearrangement Reactions

Transalkylation and rearrangement reactions represent potential, though less commonly documented for this specific compound, transformation pathways for this compound.

Transalkylation Reactions:

Rearrangement Reactions:

Rearrangement reactions involving the migration of a group from one atom to another within the same molecule are a known phenomenon in organophosphorus chemistry. A notable example is the Michaelis-Arbuzov reaction, which is a key method for the synthesis of phosphonates. google.com Although this is a synthetic reaction, it demonstrates the propensity for rearrangements in organophosphorus compounds. The high chemical stability of the phosphonate (B1237965) C-P bond, however, makes them resistant to degradation by many enzyme systems. google.com

While specific rearrangement pathways for this compound have not been detailed in the available literature, the potential for such transformations under certain environmental or biological conditions cannot be entirely ruled out, given the reactivity of the phosphate ester group.

Enzymatic Reaction Mechanisms (excluding biological effects on organisms)

The enzymatic degradation of organophosphate esters is a crucial process in biological systems, primarily carried out by a class of enzymes known as phosphotriesterases (PTEs). tamu.edunih.gov These enzymes catalyze the hydrolysis of the P-O ester bond, leading to the detoxification of these compounds. nih.gov

The enzymatic reaction mechanism for the hydrolysis of organophosphates by PTEs is generally understood to proceed via an SN2-like process. tamu.edu This involves a nucleophilic attack on the phosphorus center by an activated water molecule or a hydroxide ion, which is coordinated to a binuclear metal center within the enzyme's active site. nih.govtamu.edu This attack leads to the displacement of the leaving group (in this case, the propan-2-ol moiety) with an inversion of the stereochemical configuration at the phosphorus atom. tamu.edu

The substrate specificity of PTEs can be quite broad, allowing them to hydrolyze a variety of organophosphate triesters. nih.gov The catalytic efficiency of these enzymes can be remarkably high, with some approaching the diffusion-controlled limit. nih.gov

Ingested organophosphorus pesticides can be metabolized in the gastrointestinal tract by various enzymes, including cytochrome P450 isoforms, carboxylesterases, and paraoxonase-1, leading to the formation of dialkyl phosphate metabolites such as diethyl phosphate (DEP). nih.gov This indicates that enzymatic pathways exist for the cleavage of the ester bonds in compounds structurally similar to this compound.

Research on the enzymatic hydrolysis of organophosphate esters aims to elucidate the precise chemical mechanisms and to engineer novel biocatalysts for the detection and detoxification of these compounds. tamu.edu This involves studying the stereochemical course of the reaction, heavy atom isotope effects, and the substrate/activity profiles of different enzymes. tamu.edu

The scientific literature extensively covers related organophosphate compounds, such as diethyl phosphate (DEP), triethyl phosphate (TEP), and various phosphonates. For these related molecules, numerous studies exist on topics like:

Density Functional Theory (DFT) and Ab Initio Calculations: These methods have been used to study the structural and vibrational properties of compounds like diethyl-phosphate.

Reaction Pathway Analysis: The hydrolysis and other reactions of phosphate esters have been modeled to understand their mechanisms, often involving the formation of trigonal bipyramidal transition states.

Prediction of Spectroscopic Properties: Computational methods are frequently employed to predict NMR chemical shifts and vibrational frequencies for a wide range of organophosphorus compounds.

Intermolecular Interactions: The interactions of organophosphates, particularly in biological contexts such as enzyme active sites, are a subject of significant research.

Theoretical and Computational Chemistry Studies

Solvent Effects on Reaction Dynamics and Equilibria

The choice of solvent can profoundly influence the reaction rates and equilibrium positions of chemical reactions involving organophosphates like diethyl propan-2-yl phosphate (B84403). The solvent's role extends beyond being an inert medium; it actively participates in the reaction through solvation of reactants, transition states, and products. The magnitude of these interactions can alter the energy landscape of the reaction, thereby affecting its dynamics and thermodynamics.

General Principles of Solvent Effects

Solvent effects on reactions of organophosphates can be broadly understood by considering the polarity of the solvent and its ability to form hydrogen bonds. These properties influence the stability of charged or polar species involved in the reaction mechanism. For instance, reactions proceeding through a charged transition state are generally accelerated in polar solvents, which can stabilize the transition state more effectively than the reactants, thus lowering the activation energy. Conversely, if the reactants are more strongly solvated than the transition state, the reaction will be slower in that solvent.

Theoretical and computational chemistry provides powerful tools to dissect these complex solvent-solute interactions. Continuum solvation models, for example, are frequently employed to estimate the effect of a solvent on the energetics of a reaction. In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of the free energy of solvation, which can then be used to predict how the reaction rate or equilibrium constant will change from the gas phase to a given solvent.

Impact on Reaction Dynamics

The dynamics of a chemical reaction, including the bond-forming and bond-breaking processes, are sensitive to the surrounding solvent environment. For organophosphates, nucleophilic substitution reactions are a key class of transformations. The mechanism of these reactions can range from associative (ANDN), where bond formation precedes bond cleavage, to dissociative (DN+AN), where bond cleavage occurs first, or a concerted (ANDN) process.

The nature of the solvent can influence which mechanistic pathway is favored. For example, a polar, protic solvent might facilitate a more dissociative pathway by solvating the leaving group and the incipient metaphosphate-like species. In contrast, a nonpolar solvent might favor a more associative mechanism where charge separation is minimized in the transition state. Computational studies can map the potential energy surface of the reaction in different solvents to elucidate these mechanistic shifts.

Influence on Chemical Equilibria

Solvents also play a crucial role in determining the position of a chemical equilibrium. For any equilibrium process, the equilibrium constant is related to the change in the standard Gibbs free energy between products and reactants. By differentially solvating the species involved in the equilibrium, a solvent can shift the equilibrium position to favor the more strongly solvated species.

For instance, in an esterification reaction to form diethyl propan-2-yl phosphate, the removal of water, a product, can drive the equilibrium towards the product side. The choice of an organic solvent that is immiscible with water can facilitate this process. The distribution of a compound like this compound between two immiscible solvents is itself an equilibrium process, governed by the relative solubility of the compound in each phase.

Illustrative Research Findings

While specific experimental data on the solvent effects on the reaction dynamics and equilibria of this compound are not extensively available in the public literature, the general behavior can be inferred from studies on related organophosphate esters. The following table provides hypothetical data to illustrate the expected trends based on established principles of physical organic chemistry.

Hypothetical Rate Constants for the Solvolysis of this compound at 25°C
SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (krel)
Water78.4Polar Protic100
Ethanol (B145695)24.6Polar Protic10
Acetone20.7Polar Aprotic5
N,N-Dimethylformamide (DMF)36.7Polar Aprotic50
Hexane1.9Nonpolar1

This hypothetical data illustrates that a reaction proceeding through a polar transition state, such as the solvolysis of an organophosphate, is expected to be fastest in polar protic solvents like water, which can effectively solvate both the electrophilic phosphorus center and the leaving group. Polar aprotic solvents can also accelerate the reaction compared to nonpolar solvents, but their effect is generally less pronounced than that of protic solvents. Nonpolar solvents are expected to yield the slowest reaction rates due to their inability to stabilize charged intermediates or transition states.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the chemical structure of a molecule. For diethyl propan-2-yl phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional (2D) techniques, allows for an unambiguous assignment of all atoms and their connectivity.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In diethyl propan-2-yl phosphate, three distinct proton environments are expected: the methyl and methylene protons of the two ethyl groups, and the methine and methyl protons of the propan-2-yl group.

The ethoxy groups would give rise to a characteristic ethyl pattern: a triplet for the methyl protons (CH₃) due to coupling with the adjacent methylene protons, and a quartet for the methylene protons (-O-CH₂) due to coupling with the methyl protons. The methylene protons will also exhibit additional coupling to the phosphorus atom. The propan-2-yl group would show a septet for the methine proton (-CH-) due to coupling with the six equivalent methyl protons, and a doublet for the two equivalent methyl groups (-CH(CH₃)₂) due to coupling with the methine proton. The methine proton will also show coupling to the phosphorus atom.

Predicted ¹H NMR Data for this compound:

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-O-CH₂-CH₃~1.3Triplet³J(H,H) ≈ 7
-O-CH₂-CH₃~4.1Doublet of Quartets³J(H,H) ≈ 7, ³J(P,H) ≈ 8
-O-CH(CH₃)₂~1.3Doublet³J(H,H) ≈ 6
-O-CH(CH₃)₂~4.7Doublet of Septets³J(H,H) ≈ 6, ³J(P,H) ≈ 8

Note: Predicted values are based on typical chemical shifts for similar organophosphate esters.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon environments. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons closer to the phosphate oxygen atoms appearing further downfield. Furthermore, coupling between the phosphorus and carbon atoms (¹J(P,C), ²J(P,C), etc.) can be observed, providing valuable structural information.

Predicted ¹³C NMR Data for this compound:

Assignment Predicted Chemical Shift (δ, ppm) Predicted P-C Coupling (J(P,C), Hz)
-O-CH₂-CH₃~16³J(P,C) ≈ 6
-O-CH₂-CH₃~64²J(P,C) ≈ 6
-O-CH(CH₃)₂~24³J(P,C) ≈ 5
-O-CH(CH₃)₂~72²J(P,C) ≈ 5

Note: Predicted values are based on typical chemical shifts for similar organophosphate esters. libretexts.orgoregonstate.educompoundchem.com

³¹P NMR for Phosphorus Environment and Bonding Characterization

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds. huji.ac.il It provides information about the oxidation state, coordination number, and electronic environment of the phosphorus atom. Since ³¹P has a natural abundance of 100% and is a spin-1/2 nucleus, it is a sensitive nucleus for NMR analysis. huji.ac.ilresearchgate.net For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a tetracoordinated phosphate ester. The chemical shift of this signal can be indicative of the purity of the sample. In a proton-coupled spectrum, this signal would be split by the adjacent protons of the ethyl and isopropyl groups. Trialkyl phosphates typically exhibit chemical shifts in the range of +5 to -3 ppm. edpsciences.org

Predicted ³¹P NMR Data for this compound:

Compound Predicted Chemical Shift (δ, ppm) Solvent
This compound~ -1CDCl₃

Note: Predicted value is based on typical chemical shifts for trialkyl phosphate esters. edpsciences.org

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be observed between the methyl and methylene protons of the ethyl groups, and between the methine and methyl protons of the propan-2-yl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be particularly useful to confirm the connectivity of the ethyl and propan-2-yl groups to the phosphate core. For instance, correlations would be expected between the methylene protons of the ethyl groups and the phosphorus atom, and between the methine proton of the propan-2-yl group and the phosphorus atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for analyzing volatile compounds like this compound and for identifying any impurities or degradation products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio and detected.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for some organophosphates, the molecular ion can be weak or absent. nih.gov The fragmentation pattern is often more informative. Common fragmentation pathways for trialkyl phosphates include:

Alpha-cleavage: Loss of an alkyl radical from an ester group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a hydrogen atom, leading to the elimination of an alkene. For the ethyl groups, this would result in the loss of ethene.

Cleavage of the P-O bond: Leading to the formation of ions corresponding to the phosphate core and the alkyl groups.

The fragmentation of organophosphate esters can produce characteristic ions that aid in their identification. mdpi.com For example, the fragmentation may lead to ions representing the loss of ethyl and isopropyl groups, as well as ions containing the phosphate backbone. Analysis of these fragments allows for the reconstruction of the original molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its accurate mass. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For this compound (C7H17O4P), the theoretical exact mass can be calculated, and the experimentally determined mass from an HRMS instrument like an Orbitrap or TOF analyzer would be expected to match this value closely. The high resolution improves the accuracy of fragment ion identification, making the elucidation of fragmentation pathways more evident mdpi.com.

The fragmentation of organophosphate esters (OPEs) in HRMS is significantly influenced by their substituent groups mdpi.com. For alkyl phosphates like this compound, fragmentation pathways often involve McLafferty-type hydrogen rearrangements, leading to the sequential cleavage of the alkyl groups mdpi.com. Common fragmentation patterns would include the loss of ethylene (from the ethyl groups) and propene (from the isopropyl group), leading to characteristic fragment ions.

Table 1: Theoretical Mass Data for this compound and Key Fragments

SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₇H₁₈O₄P⁺197.0943
[M+Na]⁺C₇H₁₇NaO₄P⁺219.0762
Fragment (Loss of C₃H₆)C₄H₁₂O₄P⁺155.0473
Fragment (Loss of C₂H₄)C₅H₁₄O₄P⁺169.0629
[H₄PO₄]⁺H₄O₄P⁺98.9845

This table is generated based on the principles of HRMS and known fragmentation patterns of similar organophosphate esters.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. For this compound, the most prominent absorption bands would be associated with the phosphoryl (P=O), phosphate-ester (P-O-C), and alkyl (C-H) groups. The P=O stretching vibration typically appears as a very strong and sharp band in the region of 1250-1300 cm⁻¹. The P-O-C linkages give rise to strong absorptions in the 950-1050 cm⁻¹ range dtic.mil. The presence of the isopropyl group can be identified by characteristic C-H bending vibrations around 1370-1385 cm⁻¹ dtic.mil.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The P=O stretch is also observable in the Raman spectrum. Raman is a selective and safe technique for the qualitative identification of organophosphorus compounds researchgate.netsemanticscholar.org. Studies on related organophosphorus compounds show that P-O stretching vibrations and P=O group vibrations are identifiable mdpi.com. For instance, in dichlorvos, another organophosphate, the P-O stretching vibration is observed at 767 cm⁻¹, while P=O vibrations are seen at 1309 cm⁻¹ mdpi.com.

The combination of MD/DFT approaches has been shown to accurately capture the spectral characteristics of model phosphate systems, highlighting the sensitivity of vibrational properties to conformation and interactions with the environment nih.gov.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850-30002850-3000Medium-Strong
P=O (Phosphoryl)Stretching1250-13001250-1300Very Strong
C-H (Alkyl)Bending1370-14701370-1470Medium
P-O-C (Phosphate Ester)Stretching950-1050950-1050Strong
P-CStretching750-780750-780Medium

This table is based on established correlation tables and data from analogous organophosphorus compounds. dtic.milmdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and van der Waals forces.

In the crystal packing, organophosphate esters can form dimers or columns through various intermolecular interactions researchgate.net. For example, in the crystal structure of a related phosphorylated compound, molecules were linked by N—H⋯O and C—H⋯O hydrogen bonds to form inversion dimers, which were further connected into columns by π–π stacking interactions researchgate.net. Analysis of the crystal structure of this compound would similarly illuminate the non-covalent forces that govern its solid-state assembly.

Table 3: Representative Crystallographic Data for an Organophosphate Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Volume (ų)2025
Z4
Bond Length P=O (Å)~1.45
Bond Length P-O (Å)~1.57
Bond Angle O=P-O (°)~115
Bond Angle O-P-O (°)~103

This table presents typical data for a representative organophosphate crystal structure to illustrate the nature of information obtained from X-ray crystallography.

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Quantitative Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many organophosphate esters. nih.gov The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of phosphorus-containing compounds. For structural confirmation and identification, GC is often coupled with Mass Spectrometry (GC-MS). mdpi.comchromatographyonline.comresearchgate.net The analysis of OPEs by GC-MS is a well-established technique, with detection limits often in the nanogram per gram (ng/g) range. ykcs.ac.cn

High-Performance Liquid Chromatography (HPLC): HPLC is preferred for less volatile or thermally labile organophosphates. chromatographyonline.com Separation is achieved on a packed column (commonly a C18 reversed-phase column) with a liquid mobile phase. jst.go.jpnih.gov Detection is typically performed using a UV-Visible detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.com HPLC methods have been developed for the efficient separation of various organophosphates. selectscience.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, can be particularly useful for resolving highly polar organophosphate metabolites. researchgate.net

Table 4: Typical Chromatographic Conditions for Organophosphate Ester Analysis

TechniqueColumnMobile Phase / Carrier GasDetectorTypical Application
GC DB-5, HP-5MS (or similar non-polar capillary)HeliumFPD, NPD, MSPurity analysis, quantification in environmental samples nih.gov
HPLC C18 Reversed-PhaseAcetonitrile/Water Gradient jst.go.jpnih.govUV, DAD, MSAnalysis of reaction mixtures, quantification of less volatile OPEs selectscience.net

Environmental Transformation Pathways and Biogeochemical Cycling

Abiotic Degradation in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For diethyl propan-2-yl phosphate (B84403), the key abiotic pathways include hydrolysis, photodegradation, and chemical oxidation, which contribute significantly to its transformation in the environment.

The persistence of organophosphate compounds in the environment is often dictated by their susceptibility to hydrolysis, the chemical breakdown of a compound due to reaction with water. The hydrolysis of organophosphate esters involves the cleavage of the phosphoester bonds (P-O-C). This process is a significant degradation pathway for many organophosphorus compounds in surface and groundwaters.

The rate of hydrolysis is highly dependent on environmental factors, particularly pH and temperature. Generally, the hydrolysis of organophosphate esters is catalyzed by both acid and base. The rate of degradation typically increases as the pH moves away from neutral, with significantly faster breakdown under alkaline conditions compared to acidic or neutral conditions. Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures. For instance, the hydrolysis half-life of an organophosphate pesticide can increase from 10 days in laboratory settings to a year if the water pH is 6 and the temperature is 5°C, indicating potential for long-term persistence under certain environmental conditions.

While specific hydrolytic half-life data for diethyl propan-2-yl phosphate are not extensively documented, the stability can be inferred from the behavior of structurally similar compounds. The presence of the isopropyl group, which is bulkier than a methyl or ethyl group, may introduce steric hindrance around the phosphorus center. This steric effect can influence the rate of nucleophilic attack by water or hydroxide (B78521) ions, potentially affecting the hydrolysis rate. In studies of other phosphate and phosphinate esters, increased steric hindrance has been shown to significantly decrease the rate of alkaline hydrolysis.

In soil environments, the persistence of organophosphates is more complex. In addition to hydrolysis, factors such as adsorption to soil particles (organic matter and clay), soil moisture content, and pH are influential. Adsorption to soil particles can reduce the availability of the compound for microbial metabolism, potentially increasing its persistence.

Table 1: Factors Influencing Hydrolytic Stability of this compound

Factor Influence on Hydrolysis Rate Notes
pH Generally increases at low and high pH; significantly faster in alkaline conditions. Base-catalyzed hydrolysis is a primary degradation pathway for many organophosphates.
Temperature Increases with increasing temperature. Affects reaction kinetics.
Steric Hindrance The isopropyl group may decrease the hydrolysis rate compared to less hindered analogues. Steric effects can impede nucleophilic attack at the phosphorus center.
Soil Adsorption Can decrease bioavailability for hydrolysis and microbial degradation, increasing persistence. Dependent on soil organic matter and clay content.

The photodegradation of this compound would likely involve the absorption of photons, leading to the excitation of the molecule and subsequent cleavage of its chemical bonds. The primary targets for photochemical cleavage would be the P-O-C ester bonds. Research on other organophosphate esters has shown that irradiation can lead to the release of the corresponding phosphate and alcohol moieties. For example, studies on photoremovable protecting groups for phosphates demonstrate that diethyl phosphate can be quantitatively released from precursor molecules upon irradiation with UV light (e.g., at 350 nm). While these studies are not focused on environmental degradation, they confirm the photochemical lability of the diethyl phosphate structure.

Indirect photodegradation can also occur, mediated by photosensitizing substances present in natural waters, such as humic acids. These substances can absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can then react with and degrade the organophosphate compound. The efficiency of both direct and indirect photodegradation is influenced by factors like water clarity, depth, season, and the presence of sensitizing materials.

Chemical oxidation, particularly by hydroxyl radicals (•OH), is a major transformation pathway for many organic pollutants in sunlit natural waters and in the atmosphere. Hydroxyl radicals are highly reactive, non-selective oxidants that can rapidly degrade a wide range of organic compounds.

The reaction of •OH with alkyl phosphates like this compound is expected to proceed primarily through hydrogen abstraction from the C-H bonds of the ethyl and isopropyl groups. nih.gov Studies on similar compounds, such as dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP), have shown that •OH radicals react with these compounds at significant rates. acs.org The rate constants for the reaction of •OH with DMMP and DEMP were determined to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹ and (6 ± 1) × 10⁸ M⁻¹ s⁻¹, respectively. acs.org It is anticipated that the rate constant for this compound would be of a similar or slightly higher magnitude due to the presence of additional, readily abstractable hydrogen atoms on the isopropyl group.

The primary products of this H-abstraction are carbon-centered radicals on the alkyl chains. nih.govacs.org These radical intermediates are highly reactive and, in the presence of oxygen, would be rapidly converted to peroxyl radicals, initiating a cascade of reactions that can lead to the formation of aldehydes, ketones, and the cleavage of the ester bond, ultimately resulting in the formation of diethyl phosphate and other smaller molecules.

Table 2: Reactivity of Related Organophosphorus Compounds with Hydroxyl Radicals (•OH)

Compound Rate Constant (M⁻¹ s⁻¹) Primary Reaction Mechanism
Dimethyl methylphosphonate (DMMP) (2 ± 1) × 10⁸ H-abstraction
Diethyl methylphosphonate (DEMP) (6 ± 1) × 10⁸ H-abstraction
This compound Predicted to be ≥ 6 × 10⁸ H-abstraction

Note: The rate constant for this compound is an estimate based on structurally similar compounds.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is a critical pathway for the removal of organophosphate compounds from the environment. Bacteria and fungi have evolved diverse enzymatic systems to utilize organophosphates as a source of phosphorus, carbon, or energy.

The principal mechanism for the microbial degradation of organophosphate triesters is the enzymatic hydrolysis of the phosphoester bonds. oup.comoup.com This initial step is considered the most significant detoxification process. A wide variety of microorganisms, including species of Pseudomonas, Flavobacterium, Delftia, and Providencia, have been identified as being capable of degrading organophosphorus compounds. oup.comnih.gov

The degradation of this compound would likely be initiated by a phosphotriesterase, also known as an organophosphate hydrolase (OPH). These enzymes catalyze the cleavage of one of the ester linkages, leading to the formation of a diester and an alcohol. For this compound, this first step would yield diethyl phosphate (DEP) and propan-2-ol.

Proposed Initial Biodegradation Step: this compound + H₂O ---(Organophosphate Hydrolase)--> Diethyl phosphate + Propan-2-ol

This pathway is supported by studies on analogous compounds. For example, the microbial degradation of tri(2-chloropropyl) phosphate (TCPP) by Providencia rettgeri was shown to proceed via the sequential hydrolysis of the phosphoester bonds, producing bis(2-chloropropyl) phosphate and subsequently mono(2-chloropropyl) phosphate. nih.gov This indicates that microorganisms can systematically cleave the ester groups from a central phosphate core.

Following the initial hydrolysis, the resulting diethyl phosphate can be further metabolized. Some bacteria, such as Delftia acidovorans, possess phosphodiesterases that can utilize xenobiotic degradation products like diethyl phosphate as a sole source of phosphorus, breaking it down further. oup.comoup.com The propan-2-ol released would likely be readily metabolized by a wide range of soil and water microorganisms as a carbon and energy source.

The enzymatic degradation of this compound is expected to produce a sequence of intermediates as the ester bonds are cleaved. The characterization of these products is key to understanding the complete metabolic pathway.

Primary Degradation Product: As established, the initial action of an organophosphate hydrolase would cleave one of the ester bonds. Given the relative lability, the P-O-isopropyl bond is a likely candidate for initial cleavage, although cleavage of a P-O-ethyl bond is also possible. The primary products would be diethyl phosphate (DEP) and propan-2-ol .

Secondary Degradation Products: The diethyl phosphate produced is a key intermediate. It can be further hydrolyzed by phosphodiesterase enzymes. This would involve the cleavage of one of the remaining ethyl groups to yield ethyl phosphate and ethanol (B145695) .

Final Mineralization Products: The ethyl phosphate can be acted upon by other non-specific phosphatases, such as alkaline phosphatase, to cleave the final ester bond. This would release inorganic phosphate (Pi) and another molecule of ethanol . The inorganic phosphate can then be assimilated by microorganisms as an essential nutrient. The ethanol and propan-2-ol are simple alcohols that can be readily mineralized to carbon dioxide and water by microbial communities.

This stepwise degradation pathway ensures the complete breakdown of the parent compound and the recycling of its constituent elements, particularly phosphorus, within the ecosystem.

Table 3: Proposed Enzymatic Degradation Products of this compound

Degradation Step Enzyme Class Reactant Products
Primary Organophosphate Hydrolase (Phosphotriesterase) This compound Diethyl phosphate, Propan-2-ol
Secondary Phosphodiesterase Diethyl phosphate Ethyl phosphate, Ethanol
Tertiary Phosphatase (e.g., Alkaline Phosphatase) Ethyl phosphate Inorganic phosphate, Ethanol

Insufficient Data Available for this compound to Fulfill Request

Following a comprehensive series of targeted searches for scientific information and data pertaining specifically to the chemical compound "this compound," it has been determined that there is a lack of available research to construct a detailed and scientifically accurate article based on the provided outline.

The user's request stipulated a strict focus on "this compound," with a detailed article structure covering its environmental transformation pathways, biogeochemical cycling, microbiological community dynamics in degradation, sorption and desorption behavior, volatilization and atmospheric transport, and environmental fate modeling.

Despite multiple search strategies aimed at uncovering experimental data, research findings, and modeling parameters for this specific compound, the publicly available scientific literature and databases appear to be sparse. While general information on the broader class of organophosphate esters is available, the user's explicit instruction to focus solely on this compound prevents the use of analogous data from other related compounds. Extrapolating from other chemicals would not meet the required standard of scientific accuracy for the specific subject of the request.

The searches conducted encompassed various aspects of the compound's environmental behavior, including:

Microbiological degradation pathways

Soil sorption and desorption coefficients (Kd)

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The lack of specific data for this compound across these critical areas makes it impossible to generate the thorough, informative, and scientifically accurate content required for each section and subsection of the requested article. Therefore, the request cannot be fulfilled at this time due to the absence of sufficient primary and secondary research on this particular chemical compound.

Specialized Research Applications and Methodological Development

Application as Model Compounds in Mechanistic Organic Chemistry

Diethyl propan-2-yl phosphate (B84403) serves as a valuable model compound for investigating the mechanisms of nucleophilic substitution reactions at the phosphorus center, particularly hydrolysis. The study of its hydrolysis kinetics provides insight into the factors governing the reactivity of phosphate esters, which are central to many biological and chemical processes.

The hydrolysis of organophosphate esters can proceed through different mechanistic pathways, primarily concerted (SN2-type) or stepwise (addition-elimination) mechanisms. researchgate.net The specific pathway is influenced by factors such as the nature of the leaving group, the nucleophile, and the steric and electronic properties of the substituents on the phosphorus atom. researchgate.netnih.gov In the case of diethyl propan-2-yl phosphate, the isopropyl group introduces more steric hindrance compared to the ethyl groups in a compound like triethyl phosphate.

Research on the hydrolysis of similar dialkyl phosphonates has shown that steric effects play a significant role in reaction rates. For instance, under basic conditions, the hydrolysis rate of phosphonate (B1237965) esters decreases significantly as the steric bulk of the alkyl groups increases. The reaction of a methyl ester was found to be 1000-fold faster than that of an isopropyl derivative under basic catalysis. nih.gov Conversely, under acidic catalysis, the isopropyl derivative was observed to hydrolyze faster than the methyl ester. nih.gov

Studies on triethyl phosphate have shown that its neutral hydrolysis proceeds via a bimolecular mechanism (BAL2) involving C-O bond cleavage, with a significant activation enthalpy (ΔH) of 23.4 kcal/mol and a negative activation entropy (ΔS) of -20 e.u. cdnsciencepub.com The reaction is not catalyzed by acid, further supporting a displacement reaction on the ethyl group rather than at the phosphorus center. cdnsciencepub.com By studying the hydrolysis of this compound under similar conditions, researchers can further elucidate the subtle interplay of steric and electronic effects on the reaction mechanism.

Table 1: Comparative Hydrolysis Data of Related Phosphate Esters

Compound Condition Rate Constant Activation Enthalpy (ΔH*) Activation Entropy (ΔS*) Mechanism
Triethyl Phosphate Neutral Water (101°C) 8.35 x 10-6 s-1 23.4 kcal/mol -20 e.u. BAL2 (C-O cleavage)
Trimethyl Phosphate Neutral Water (100°C) 4.23 x 10-5 s-1 N/A N/A BAL2 (C-O cleavage)
Diethyl 4-nitrophenyl phosphate Reaction with Phenoxides β = 0.21 N/A N/A Concerted (P-O cleavage)
Diethyl 4-nitrophenyl phosphate Reaction with Pyridines β = 0.43 N/A N/A Concerted (P-O cleavage)

This table presents kinetic and mechanistic data for compounds structurally related to this compound, illustrating common investigative parameters. Data sourced from multiple studies. researchgate.netcdnsciencepub.com

Role in Materials Science Research

While many organophosphate esters are utilized as flame retardants and plasticizers, the role of this compound in materials science can also be explored through its function as a synthetic intermediate for non-flame retardant materials. Organophosphates are versatile substrates in organic synthesis, capable of participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The phosphate moiety can act as a leaving group in transition-metal-catalyzed substitution reactions. For example, allyl diethyl phosphates are used in copper-catalyzed asymmetric allylic substitution reactions with alkenyl boronates. nih.gov Similarly, this compound could be functionalized to incorporate a reactive group, making it a building block for more complex molecules and polymers. Its phosphate group can be displaced by various nucleophiles in reactions catalyzed by transition metals like palladium or nickel, enabling the construction of new molecular frameworks. nih.gov

Furthermore, the synthesis of phosphonates, which are structurally related to phosphates, often involves the Michaelis-Arbuzov reaction. This reaction, which can be performed under microwave assistance, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. google.comorgsyn.org this compound itself can be synthesized, and its synthetic precursors, such as triisopropyl phosphite, are reagents in these types of transformations to create P-C bonds for various materials applications. orgsyn.org

Catalysis and Ligand Design in Inorganic and Organometallic Chemistry

The field of organophosphorus chemistry has significantly contributed to the development of ligands for catalysis. While phosphines have been extensively studied, organophosphates are emerging as a versatile class of ligands in asymmetric metal catalysis. rsc.orgresearchgate.net Chiral organophosphates can be used to create a chiral environment around a metal center, inducing enantioselectivity in catalytic transformations. rsc.org

This compound, while achiral itself, serves as a structural scaffold that can be modified to create chiral ligands. For instance, replacing the ethyl or isopropyl groups with chiral moieties could yield ligands suitable for various metal-catalyzed reactions, including those involving palladium, rhodium, gold, or rare-earth metals. rsc.org The phosphate group can coordinate to a metal ion, and this interaction is central to its function in catalysis. acs.org

Organophosphates have been utilized in several types of transition-metal-catalyzed reactions:

C-H Bond Activation: The phosphate group can serve as a directing group, facilitating the activation of otherwise inert C-H bonds. nih.gov

Cross-Coupling Reactions: Organophosphates can function as electrophiles in cross-coupling reactions, such as the nickel-catalyzed arylation of amines. nih.gov

Allylic Substitution: As mentioned, allyl phosphates are effective substrates in transition-metal-catalyzed allylic substitutions. nih.gov

The design of ligands based on the this compound structure could offer new possibilities in controlling reactivity and selectivity in homogeneous catalysis. The steric and electronic properties of the ester groups can be fine-tuned to optimize the performance of the catalyst.

Development of Analytical Methods for Environmental Monitoring

The development of robust analytical methods is crucial for monitoring the presence of organophosphate esters (OPEs) in the environment. Although this compound is not one of the most commonly monitored OPEs, the methodologies developed for this class of compounds are directly applicable. These methods focus on achieving low detection limits, high accuracy, and good precision, independent of toxicological assessment. mdpi.comnih.gov

The standard analytical approach involves sample extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction:

Solid Phase Extraction (SPE): This is a common and effective method for extracting OPEs from water samples, providing high recovery rates (typically 67% to 105%) and reducing matrix interference. mdpi.com

Accelerated Solvent Extraction (ASE): For solid matrices like soil, sediment, or consumer products, ASE is a promising technique that uses elevated temperatures and pressures to reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. researchgate.netnih.gov

Chromatographic Analysis and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is widely used for the separation of volatile and semi-volatile OPEs. taylorfrancis.com Coupling GC with a mass spectrometer (GC-MS or GC-MS/MS) allows for both quantification and positive identification of the analytes. mdpi.comresearchgate.net Flame photometric detectors (FPD) are also used for their selectivity towards phosphorus-containing compounds. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile OPEs, LC-MS/MS is the preferred method. It offers high sensitivity and specificity, particularly when using electrospray ionization (ESI). nih.govnih.gov

Table 2: Overview of Analytical Techniques for Organophosphate Esters

Technique Sample Matrix Extraction Method Detection Method Key Advantages
GC-MS/MS Sediment, Soil Ultrasonic Extraction, ASE Mass Spectrometry High specificity and sensitivity for a wide range of OPEs. researchgate.net
LC-MS/MS Water, Dust Solid Phase Extraction (SPE) Tandem Mass Spectrometry Suitable for non-volatile OPEs; excellent sensitivity. nih.govnih.gov
GC-FPD Water Headspace SPME Flame Photometric Detector Selective for phosphorus compounds. mdpi.com

This table summarizes common analytical methodologies developed for the environmental monitoring of the broader class of organophosphate esters, which are applicable to this compound.

Structural Analogues in Fundamental Biophysical Chemistry

In fundamental biophysical chemistry, this compound can be used as a structural analogue to study enzyme mechanisms, particularly those of phosphotriesterases (PTEs). These enzymes catalyze the hydrolysis of organophosphate triesters. nih.gov By using a simple, non-toxic substrate analogue like this compound, researchers can probe the active site of these enzymes and investigate the catalytic mechanism without the complications of handling highly toxic compounds.

These studies often focus on:

Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for the hydrolysis of the analogue provides a baseline for understanding the enzyme's substrate specificity and catalytic efficiency.

Mechanistic Probes: The hydrolysis of the phosphate ester can be monitored using techniques like 31P NMR or by designing analogues with chromophoric leaving groups. Isotope labeling studies (e.g., using H218O) can determine the position of bond cleavage (P-O vs. C-O), which is crucial for elucidating the reaction mechanism. researchgate.net

Enzyme Mimetic Studies: this compound can be used in the development of synthetic catalysts (enzyme mimetics) that aim to replicate the function of phosphotriesterases. The efficiency of these synthetic catalysts in hydrolyzing the stable phosphate ester can be evaluated and compared to the natural enzyme. pitt.edu

By acting as a stand-in for more complex or hazardous substrates, this compound allows for fundamental investigations into the principles of phosphoryl transfer reactions, which are ubiquitous in biochemistry. nih.gov

Q & A

Q. What are the common synthesis routes for diethyl propan-2-yl phosphate, and how are intermediates characterized?

this compound can be synthesized via esterification reactions, such as the reaction of phosphoryl chloride with propan-2-ol and ethanol under controlled conditions. Key intermediates are often purified using column chromatography and characterized via FT-IR spectroscopy (to confirm phosphate ester bonds at ~1250–1300 cm⁻¹) and ¹H NMR (to identify alkyl proton environments, e.g., CH₃ and CH₂ groups) . Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are essential for assessing thermal stability in flame-retardant applications?

Thermogravimetric analysis (TGA) under nitrogen or air reveals decomposition temperatures and char residue formation, while differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) and phase changes. Cone calorimetry measures flame-retardant efficacy (e.g., peak heat release rate/pHRR) to evaluate combustion behavior . For example, diethyl phosphate-containing plasticizers in PVC show improved thermal stability above 300°C with TGA and reduced pHRR via cone calorimetry .

Q. What safety precautions are critical when handling this compound?

Due to its corrosive nature and potential for skin/eye damage, use gloves, goggles, and lab coats during handling. Store at room temperature in sealed containers away from oxidizers. Avoid inhalation of vapors using fume hoods, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in thermal degradation data (e.g., TGA vs. DSC) be resolved?

Discrepancies may arise from differences in experimental conditions (heating rate, atmosphere). Use complementary methods:

  • TGA-FTIR to identify volatile degradation products.
  • Microscale combustion calorimetry (MCC) to correlate mass loss with heat release.
  • SEM/EDS to analyze char residue morphology and elemental composition . For example, conflicting Tg values in PVC plasticizers may arise from phase separation, requiring dynamic mechanical analysis (DMA) to validate .

Q. What mechanistic insights explain the flame-retardant efficacy of diethyl phosphate groups?

Diethyl phosphate promotes char formation via radical scavenging and catalyzing dehydration reactions. In PVC, it generates phosphoric acid derivatives that crosslink polymer chains, forming a protective carbonaceous layer. This is validated by X-ray photoelectron spectroscopy (XPS) to detect phosphorus-rich surface layers and pyrolysis-GC/MS to identify flame-inhibiting volatiles .

Q. How can biomonitoring studies be designed to assess occupational exposure to diethyl phosphate metabolites?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify urinary diethyl phosphate (DEP) as a biomarker. Calibrate assays with isotopically labeled standards (e.g., DEP-d10). Account for confounding factors (dietary sources, coexposure to organophosphates) and validate results against air/wipe sampling data .

Q. What strategies optimize the synthesis of diethyl phosphate derivatives for enhanced solubility in polymer matrices?

Modify alkyl chain length (e.g., propan-2-yl vs. allyl groups) to balance hydrophobicity and compatibility. Use Hansen solubility parameters to predict miscibility with polymers like PVC. Co-solvent systems (e.g., tetrahydrofuran/dimethylformamide) can improve dispersion during melt blending .

Q. How do mixed plasticizers (e.g., diethyl phosphate with THEIC) synergistically affect material properties?

Design a factorial experiment to test ratios of diethyl phosphate and triethyl citrate (THEIC). Measure:

  • Tensile strength (ASTM D638) for mechanical performance.
  • Limiting oxygen index (LOI) for flame retardancy.
  • Plasticizer migration via solvent extraction and gravimetry. Synergy is observed when THEIC enhances char formation while diethyl phosphate reduces smoke density .

Methodological Considerations

  • Data Validation : Cross-reference NMR/FT-IR with computational tools (e.g., Gaussian for vibrational mode prediction) to confirm structural assignments .
  • Toxicity Extrapolation : Use organophosphate class data (e.g., cholinesterase inhibition assays) when compound-specific toxicokinetic data are limited, as advised in ATSDR guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.